molecular formula C10H23NOSi B12283052 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine

Cat. No.: B12283052
M. Wt: 201.38 g/mol
InChI Key: NXXTYZALYDDFCV-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is a chemical compound with the molecular formula C10H23NOSi and a molecular weight of 201.39 g/mol . It is commonly used in research and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine typically involves the protection of cyclobutan-1-amine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutan-1-amine derivatives .

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and as a protecting group for amines.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine involves its ability to act as a protecting group for amines, preventing unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)cyclobutan-1-amine is unique due to its cyclobutane ring structure combined with the tert-butyldimethylsilyl protecting group. This combination provides stability and reactivity that are valuable in various synthetic and research applications .

Properties

Molecular Formula

C10H23NOSi

Molecular Weight

201.38 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-amine

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9H,6-7,11H2,1-5H3

InChI Key

NXXTYZALYDDFCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)N

Origin of Product

United States

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